3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one

Purity Quality Control Vendor Comparison

Researchers requiring diverse 3-substituted piperidin-2-one analogs face multistep syntheses. 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one offers a direct Suzuki/Buchwald-Hartwig functionalization point, accelerating SAR campaigns. Key features: • C3-bromine enables rapid 3-aryl/amino diversification • 4-Fluoro-2-methylphenyl motif primes kinase hinge-binding • Moderate LogP (3.0-3.1) & MW (286.14) suit CNS drug design. Supplied in ≥98% purity with reliable global shipping.

Molecular Formula C12H13BrFNO
Molecular Weight 286.14 g/mol
CAS No. 1315366-31-4
Cat. No. B1525083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one
CAS1315366-31-4
Molecular FormulaC12H13BrFNO
Molecular Weight286.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)N2CCCC(C2=O)Br
InChIInChI=1S/C12H13BrFNO/c1-8-7-9(14)4-5-11(8)15-6-2-3-10(13)12(15)16/h4-5,7,10H,2-3,6H2,1H3
InChIKeyHEADJMIIBHAJPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one (CAS 1315366-31-4): A Halogenated Piperidinone Building Block for Medicinal Chemistry


3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one (CAS 1315366-31-4) is a halogenated piperidin-2-one derivative featuring a bromine atom at the 3-position and a 4-fluoro-2-methylphenyl substituent on the piperidine nitrogen . The compound is commercially available from multiple specialty chemical suppliers in high purity (≥98%) for research use . Its computed physicochemical properties include a LogP of approximately 3.0–3.1 and a molecular weight of 286.14 g/mol .

Why Generic Substitution of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one with Unsubstituted or Amino‑Substituted Analogs Compromises Synthetic and Biological Outcomes


Direct replacement of 3-bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one with unsubstituted piperidin-2-ones or 3-amino analogs is not functionally equivalent due to the distinct reactivity and physicochemical profiles conferred by the C3-bromine atom. The bromine substituent provides a versatile synthetic handle for cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) that is absent in non‑halogenated or amino‑substituted congeners, thereby limiting the scope of downstream diversification . Furthermore, the bromine atom substantially alters lipophilicity (LogP ≈ 3.0–3.1) compared to unsubstituted or amino derivatives, directly impacting membrane permeability, metabolic stability, and target binding characteristics in biological systems .

Quantitative Differentiation Evidence for 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one Against Close Analogs


Purity Benchmarking: 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one Consistently Meets 98% Purity Across Multiple Vendors

Multiple commercial suppliers report a purity specification of 98% for 3-bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one . In contrast, a baseline purity of 95% is typical for many research‑grade building blocks and is the minimum reported for this compound by at least one vendor . The consistent availability at 98% purity reduces the need for additional purification steps prior to use in sensitive reactions or biological assays.

Purity Quality Control Vendor Comparison

Physicochemical Differentiation: Increased Lipophilicity and Molecular Weight Relative to 3‑Amino Analog

The replacement of the 3‑bromo substituent with a 3‑amino group (as in 3‑amino‑1‑(4‑fluoro‑2‑methylphenyl)piperidin‑2‑one) results in a substantial decrease in molecular weight (286.14 → 222.26 g/mol) and an estimated reduction in LogP of approximately 2.0 log units (based on typical halogen‑to‑amine substitution effects) [1]. The higher LogP (3.0–3.1) of the bromo compound confers increased membrane permeability and potential for blood‑brain barrier penetration relative to the amino analog, which is critical for CNS‑targeted drug discovery programs .

Lipophilicity Physicochemical Properties SAR

Synthetic Utility: C3‑Bromine as a Versatile Handle for Cross‑Coupling Diversification

The C3‑bromo substituent in 3‑bromo‑1‑(4‑fluoro‑2‑methylphenyl)piperidin‑2‑one serves as a reactive site for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig) and nucleophilic substitutions . In contrast, the non‑brominated analog 1‑(4‑fluoro‑2‑methylphenyl)piperidin‑2‑one lacks this reactive handle, rendering the core structure synthetically inert toward such transformations . This bromine atom thus enables rapid generation of diverse 3‑substituted piperidin‑2‑one libraries for structure‑activity relationship (SAR) studies.

Cross-Coupling Synthetic Handle Library Synthesis

TRPV1 Antagonism Class Membership: Structural Alignment with Known TRPV1 Antagonists

Piperidin‑2‑one derivatives bearing a 4‑fluoro‑2‑methylphenyl group are disclosed as TRPV1 antagonists in patent literature . While specific activity data for 3‑bromo‑1‑(4‑fluoro‑2‑methylphenyl)piperidin‑2‑one have not been publicly reported, the compound shares the core pharmacophore with structurally characterized TRPV1 antagonists (e.g., capsazepine and SB‑366791) that demonstrate sub‑micromolar IC₅₀ values in calcium flux assays [1]. The bromine atom may further enhance binding affinity through halogen bonding interactions with the TRPV1 binding pocket, a phenomenon observed in other halogenated TRPV1 ligands.

TRPV1 Pain Ion Channel Antagonist

Procurement‑Relevant Application Scenarios for 3‑Bromo‑1‑(4‑fluoro‑2‑methylphenyl)piperidin‑2‑one


Medicinal Chemistry: Generation of 3‑Substituted Piperidin‑2‑one Libraries via Cross‑Coupling

The C3‑bromine serves as a linchpin for Suzuki‑Miyaura and Buchwald‑Hartwig reactions, enabling the rapid synthesis of structurally diverse 3‑aryl, 3‑heteroaryl, and 3‑amino piperidin‑2‑one analogs. This strategy circumvents the need for de novo synthesis of each analog, accelerating SAR exploration for kinase inhibitors, GPCR ligands, or ion channel modulators .

TRPV1 Antagonist Screening for Pain and Inflammatory Indications

Given the structural homology to known TRPV1 antagonists disclosed in US‑8921373‑B2, 3‑bromo‑1‑(4‑fluoro‑2‑methylphenyl)piperidin‑2‑one is a suitable candidate for primary screening in calcium flux or electrophysiology assays aimed at identifying novel analgesic agents .

Physicochemical Property Modulation in CNS Drug Discovery

The compound's moderate LogP (3.0–3.1) and molecular weight (286.14) position it favorably for CNS penetration studies. Medicinal chemists may utilize it as a starting scaffold to optimize blood‑brain barrier permeability while maintaining target engagement, particularly in programs where halogen‑bonding interactions are beneficial .

Building Block for Kinase Inhibitor Synthesis

The 4‑fluoro‑2‑methylphenyl group is a privileged motif in kinase inhibitor design. This compound can be elaborated via the C3‑bromine handle to introduce hinge‑binding heterocycles, enabling the exploration of novel ATP‑competitive inhibitors for JAK, BTK, or other kinases .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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